Reversan-d4 -

Reversan-d4

Catalog Number: EVT-1506418
CAS Number:
Molecular Formula: C₂₆H₂₃D₄N₅O₂
Molecular Weight: 445.55
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Reversan-d4 is synthesized from precursors that involve complex organic reactions, often utilizing microwave-assisted methods to enhance yield and efficiency. It falls under the category of pharmaceutical compounds that target specific proteins involved in drug resistance, making it relevant in cancer therapy research.

Synthesis Analysis

Methods and Technical Details

The synthesis of Reversan-d4 typically involves several steps, including:

  • Microwave-Assisted Amidation: This method facilitates the reaction between esters and primary amines to form amides, which are crucial intermediates in the synthesis of Reversan-d4. The process is conducted using silica gel as a catalyst, allowing for high yields and reduced reaction times .
  • Stepwise Reactions: The synthesis may also include the conversion of chalcones into pyrazolo[1,5-a]pyrimidine derivatives through various chemical transformations. These transformations can involve the use of sodium fluoride or alumina to mediate reactions effectively .
Molecular Structure Analysis

Structure and Data

Reversan-d4 features a pyrazolo[1,5-a]pyrimidine core structure. Its molecular formula can be represented as C15H14N4OC_{15}H_{14}N_{4}O, with a molecular weight of approximately 270.3 g/mol. The compound's structure includes:

  • Functional Groups: The presence of amide linkages and aromatic rings contributes to its biological activity.
  • 3D Conformation: Advanced techniques such as X-ray crystallography or NMR spectroscopy may be used to elucidate the detailed conformation of Reversan-d4, providing insights into its interaction with biological targets.
Chemical Reactions Analysis

Reactions and Technical Details

Reversan-d4 undergoes several key chemical reactions that are critical for its functionality:

  • Inhibition Mechanism: As an inhibitor of multidrug resistance-associated protein 1, Reversan-d4 interacts with the protein at specific binding sites, preventing the efflux of chemotherapeutic agents from cancer cells.
  • Stability Studies: Understanding the stability of Reversan-d4 under various conditions (e.g., pH changes, temperature variations) is crucial for its application in therapeutic settings.

These reactions highlight the compound's potential in overcoming drug resistance in cancer therapies.

Mechanism of Action

Process and Data

The mechanism by which Reversan-d4 exerts its effects involves:

  • Binding Affinity: The compound binds to multidrug resistance-associated protein 1 with high affinity, effectively blocking the transporter's ability to expel drugs from cells. This action increases intracellular concentrations of chemotherapeutic agents, enhancing their efficacy against resistant cancer cells.
  • Cellular Uptake: By inhibiting drug efflux mechanisms, Reversan-d4 facilitates greater uptake of anticancer drugs into tumor cells, potentially leading to improved treatment outcomes.

Data from in vitro studies indicate that Reversan-d4 significantly enhances the cytotoxicity of various chemotherapeutics in resistant cell lines compared to controls.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Reversan-d4 exhibits several notable physical and chemical properties:

  • Solubility: The compound's solubility profile is critical for its bioavailability; it is typically soluble in organic solvents like dimethyl sulfoxide but may have limited aqueous solubility.
  • Stability: Stability assessments show that Reversan-d4 maintains its structural integrity under physiological conditions but may be sensitive to extreme pH levels or prolonged exposure to light.

These properties are essential considerations for formulation development in pharmaceutical applications.

Applications

Scientific Uses

Reversan-d4 has several significant applications in scientific research:

  • Cancer Research: Its primary application lies in oncology, where it serves as a tool compound for studying multidrug resistance mechanisms and developing new therapeutic strategies.
  • Drug Development: Researchers utilize Reversan-d4 in preclinical studies to evaluate its potential as an adjuvant therapy alongside existing chemotherapeutics.
Introduction to Reversan-d4

Chemical Characterization and Nomenclature

Reversan-d4 represents a strategically deuterated analog of the parent compound Reversan (CBLC4H10), where four hydrogen atoms (³H) have been replaced with their stable isotopic counterparts, deuterium (²H or D). The molecular formula of Reversan-d4 is C₂₆H₂₃D₄N₅O₂, with a molecular weight of 445.56 g/mol compared to the original compound's 441.52 g/mol. This modification occurs at specific molecular positions that do not participate directly in the compound's pharmacophore but influence its metabolic stability [5] [8].

The chemical nomenclature follows IUPAC conventions for deuterated compounds:N-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(pyrazolo[1,5-a]pyrimidin-3-yl)propanamide-d4The structural backbone features a pyrazolopyrimidine core—a privileged scaffold in medicinal chemistry—linked to a substituted piperazine moiety through a propanamide bridge. The deuterium atoms are typically incorporated at metabolically vulnerable methylene (-CH₂-) positions, transforming them to -CD₂- groups. This structural preservation ensures maintenance of the original binding affinity while altering pharmacokinetic properties [2] [5].

Table 1: Structural Characteristics of Reversan and Reversan-d4

CharacteristicReversanReversan-d4
Molecular FormulaC₂₆H₂₇N₅O₂C₂₆H₂₃D₄N₅O₂
Molecular Weight441.52 g/mol445.56 g/mol
Key ModificationsN/AFour ¹H → ²H substitutions
Core PharmacophorePyrazolopyrimidinePreserved pyrazolopyrimidine
CAS Number313397-13-6Pending (typically parent CAS + suffix)

Historical Development of Deuterated Small Molecules

The development of deuterated pharmaceuticals represents a convergence of isotopic chemistry and drug design, building upon seminal work with stable isotopes like ¹³C, ¹⁵N, and ²H. Deuterium labeling originated in metabolic tracing studies in the 1930s, where researchers first utilized heavy isotopes to track biochemical pathways without radioactive hazards [4]. The transition from tracer applications to therapeutic optimization began in the 1970s, culminating in FDA approval of deutetrabenazine (Austedo®) in 2017—the first deuterated drug specifically engineered for improved pharmacokinetics [8].

Reversan-d4 emerges within this historical continuum as part of the third-generation deuterated compounds designed to overcome limitations of multidrug resistance (MDR) reversal agents. Early MDR inhibitors like verapamil and cyclosporine A demonstrated the therapeutic principle but exhibited unacceptable toxicity profiles. The pyrazolopyrimidine scaffold of Reversan was identified through high-throughput screening of structural analogs of P-glycoprotein modulators, with subsequent deuterium incorporation representing an optimization strategy to enhance metabolic stability [2] [5] [6].

Table 2: Evolution of Deuterated Pharmaceutical Compounds

EraDeuterated CompoundsPrimary ApplicationAdvancement
1930s-1960sDeuterated amino acids, fatty acidsMetabolic pathway tracingNon-radioactive tracking
1970s-2000s¹³C-glucose, D-glutamineProteomics, NMR studiesQuantitative protein analysis
2010s-PresentDeutetrabenazine, Reversan-d4Therapeutic agentsOptimized pharmacokinetics

Pharmacological Significance of Isotope Labeling

Deuterium incorporation exerts profound pharmacological effects through the kinetic isotope effect (KIE), where the strengthened carbon-deuterium bond (C-D) resists enzymatic cleavage compared to the carbon-hydrogen bond (C-H). This phenomenon manifests most significantly in compounds undergoing oxidative metabolism via cytochrome P450 enzymes, where deuterium substitution can reduce first-pass metabolism and prolong elimination half-life [4] [8]. For Reversan-d4, this translates to potentially enhanced bioavailability and sustained plasma concentrations of the active inhibitor.

The pharmacological significance extends to drug transporter interactions where Reversan-d4 operates. As a dual inhibitor of multidrug resistance-associated protein 1 (MRP1/ABCC1) and P-glycoprotein (P-gp/ABCB1), Reversan reverses chemoresistance by blocking efflux transporters that expel anticancer drugs from tumor cells. MRP1 overexpression in neuroblastoma and other solid tumors correlates strongly with poor treatment outcomes, establishing it as a high-value therapeutic target. Deuterium modification may preserve the intrinsic inhibitory activity (IC₅₀ ~9.8 μM against MRP1 in H69 cells) while extending target engagement duration [2] [5].

In drug discovery pipelines, deuterated analogs like Reversan-d4 serve as metabolic optimization tools that circumvent traditional medicinal chemistry challenges. By retaining the parent compound's steric and electronic properties while altering metabolic vulnerability points, deuterium incorporation represents a sophisticated strategy to rescue promising compounds with suboptimal pharmacokinetic profiles. The approach aligns with reverse pharmacology principles where molecular optimization precedes comprehensive pharmacological characterization [6] [8].

Table 3: Pharmacological Properties of Reversan and Significance of Deuterium Labeling

Pharmacological AspectReversanSignificance of Deuterium Labeling (Reversan-d4)
MRP1 Inhibition (EC₅₀)9.8 μMPreserves target affinity while extending half-life
P-gp Modulation (EC₅₀)18.4 μMMaintains transporter inhibition efficacy
Primary Metabolic PathwaysHepatic oxidationReduced CYP-mediated degradation
Plasma Half-Life~2 hours (estimated)Potential 2-5 fold extension
Therapeutic RationaleChemosensitizationEnhanced chemosensitization duration

Properties

Product Name

Reversan-d4

Molecular Formula

C₂₆H₂₃D₄N₅O₂

Molecular Weight

445.55

Synonyms

N-[3-(4-Morpholinyl)propyl-d4]-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxamide;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.